4-Dimethylaminophenylazophenyl-4'-maleimide
Description
4-Dimethylaminophenylazophenyl-4'-maleimide (DABM) is a thiol-reactive compound widely utilized in biochemical research for labeling cysteine residues in proteins. Its structure comprises a maleimide group, which selectively reacts with free thiol (-SH) groups under neutral or slightly acidic conditions, forming stable thioether bonds . The compound also contains a chromophoric 4-dimethylaminophenylazophenyl moiety, enabling tracking of labeled peptides via absorbance in the visible spectrum (e.g., ~500 nm) during high-performance liquid chromatography (HPLC) . Furthermore, DABM-labeled peptides exhibit unique fragmentation patterns during matrix-assisted laser desorption ionization mass spectrometry (MALDI-MS), facilitating identification of cysteine residues in their reduced (free thiol) state in intact proteins . Applications include mapping redox-sensitive cysteine modifications in enzymes like tyrosine hydroxylase and troponin C .
Properties
IUPAC Name |
1-[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-21(2)15-7-3-13(4-8-15)19-20-14-5-9-16(10-6-14)22-17(23)11-12-18(22)24/h3-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNHAWFQWRAADF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N3C(=O)C=CC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101040185 | |
| Record name | 1H-Pyrrole-2,5-dione, 1-[4-[2-[4-(dimethylamino)phenyl]diazenyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101040185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87963-80-2 | |
| Record name | 4-Dimethylaminophenylazophenyl-4'-maleimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087963802 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrrole-2,5-dione, 1-[4-[2-[4-(dimethylamino)phenyl]diazenyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101040185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Dimethylaminophenylazophenyl-4'-maleimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis of Paradimethylaminobenzaldehyde
The Duff reaction is a foundational step for generating the dimethylaminophenyl moiety. As demonstrated in CN103694125A, paradimethylaminobenzaldehyde is synthesized via condensation of hexamethylenetetramine (urotropin) with N,N-dimethylaniline in a mixed acid system (trifluoroacetic acid and glacial acetic acid) at 90°C for 6 hours. Key considerations include:
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Solvent System : A 5:1 ratio of glacial acetic acid to trifluoroacetic acid optimizes electrophilic formylation.
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Workup : Neutralization with saturated sodium carbonate (pH 7) followed by ethyl acetate extraction (3×50 mL) isolates the aldehyde.
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Yield : ~70% for the crude product, increasing to 84.7% after recrystallization.
This intermediate serves as a precursor for further functionalization into azobenzene derivatives.
Azo Coupling for Chromophore Integration
Diazotization and Coupling Reactions
The azo bridge is introduced via diazotization of 4-nitroaniline or analogous amines, followed by coupling with phenolic or aromatic amines. For 4-dimethylaminophenylazophenyl systems:
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Diazotization : 4-Nitroaniline is treated with NaNO₂ and HCl at 0–5°C to form the diazonium salt.
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Coupling : The diazonium salt reacts with N,N-dimethylaniline in alkaline conditions (pH 8–10) to yield the azobenzene derivative.
Critical Parameters :
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Temperature control (<10°C) prevents diazonium decomposition.
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pH adjustment to 8–9 ensures efficient coupling without side reactions.
Maleimide Ring Formation
Cyclodehydration of Maleamic Acids
The maleimide ring is constructed via cyclodehydration of maleamic acid precursors. Adapting methodologies from 4-nitrophenyl maleimide synthesis:
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Maleamic Acid Synthesis : React 4-aminophenylazophenyl-4'-carboxylic acid with maleic anhydride in DMF at 25°C for 3 hours.
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Cyclization : Treat the maleamic acid with concentrated H₂SO₄ and P₂O₅ at 65°C for 3 hours to form the maleimide ring.
Optimization Insights :
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Catalyst System : H₂SO₄/P₂O₅ achieves >90% cyclization efficiency.
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Solvent : DMF facilitates both reaction steps without side-product formation.
Integrated Synthesis of 4-Dimethylaminophenylazophenyl-4'-maleimide
Stepwise Assembly
Combining the above steps, the full synthesis proceeds as follows:
Key Challenges :
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Maleimide ring sensitivity to basic conditions during azo coupling.
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Ensuring regioselectivity in the azo linkage.
Purification and Characterization
Refining Techniques
Chemical Reactions Analysis
4-Dimethylaminophenylazophenyl-4’-maleimide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the azo and maleimide groups, resulting in the formation of substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
4-Dimethylaminophenylazophenyl-4’-maleimide has a wide range of scientific research applications:
Chemistry: It is used as a nonfluorescent thiol-reactive acceptor in FRET studies, allowing researchers to study molecular interactions and distances.
Biology: The compound is employed in the derivatization of thiols for HPLC detection, aiding in the analysis of biological samples.
Medicine: Its thiol-reactive properties make it useful in the development of diagnostic assays and therapeutic agents.
Mechanism of Action
The mechanism of action of 4-Dimethylaminophenylazophenyl-4’-maleimide involves its reactivity with thiol groups. The compound forms covalent bonds with thiols, making it a valuable tool in biochemical assays and molecular biology studies. The molecular targets include proteins and other biomolecules containing thiol groups, and the pathways involved are primarily related to thiol-reactive chemistry .
Comparison with Similar Compounds
Comparison with Similar Maleimide Derivatives
Maleimide derivatives share the core maleimide group but differ in substituents, linker chemistry, and functional modifications. Below is a detailed comparison of DABM with structurally or functionally analogous compounds:
Reactivity and Specificity
Key Insight : While DABM’s azo chromophore aids in HPLC tracking, fluorescent maleimides (e.g., Texas Red) enable direct visualization without secondary detection methods. DDPM’s nitro groups make it suitable for FRET but less stable than DABM .
Stability and Serum Compatibility
Key Insight : DABM is less stable in biological fluids compared to sulfone-based linkers, limiting its utility in therapeutic conjugates .
Data Tables Summarizing Key Properties
Table 1: Comparative Analysis of Maleimide Derivatives
| Property | DABM | DDPM | Texas Red Maleimide | Sulfone-Maleimide Hybrids |
|---|---|---|---|---|
| Primary Use | Cysteine tracking | FRET studies | Fluorescent labeling | Therapeutic conjugates |
| Detection Method | Absorbance (HPLC) | Fluorescence | Fluorescence | Mass spectrometry |
| Serum Stability | Low | Moderate | Low | High |
| Key Advantage | MALDI-MS signature | FRET compatibility | Rapid labeling | Plasma stability |
| Reference |
Biological Activity
4-Dimethylaminophenylazophenyl-4'-maleimide (DABMI) is a synthetic compound that has garnered attention for its potential biological applications, particularly in the modification of proteins and peptides. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.
- Molecular Formula : C18H20N4O2
- CAS Number : 87963-80-2
- Molecular Weight : 324.38 g/mol
DABMI is characterized by an azo group (-N=N-) and a maleimide moiety, which are crucial for its reactivity with thiol groups in cysteine residues of proteins.
DABMI primarily functions as a labeling agent for cysteine-containing peptides and proteins. The maleimide group reacts selectively with the thiol side chains of cysteine, forming stable thioether bonds. This reaction can be exploited in various biochemical assays and protein modifications.
Reaction Equation
The reaction between DABMI and cysteine can be represented as follows:
Biological Applications
- Protein Labeling : DABMI is used to tag proteins for detection in various assays, including mass spectrometry (MS). For instance, it has been shown to enhance the sensitivity of matrix-assisted laser desorption/ionization (MALDI) MS by facilitating the analysis of cysteine-containing peptides .
- Fluorescent Probes : Due to its fluorescent properties, DABMI can serve as a probe for studying protein interactions and dynamics within biological systems.
- Therapeutic Potential : Research indicates that DABMI derivatives may hold promise in drug development, particularly for targeting specific proteins involved in disease processes .
Study 1: Protein Modification
In a study examining the use of DABMI for modifying cysteine residues in proteins, researchers found that the compound effectively labeled target proteins without significantly altering their biological activity. This study highlighted DABMI's potential utility in proteomics and biomarker discovery.
Study 2: MALDI-MS Analysis
A significant application of DABMI was demonstrated in a study focused on the analysis of cysteine-containing peptides via MALDI-MS. The results showed that DABMI derivatives produced distinct fragmentation patterns, enabling more precise identification of peptide sequences .
Table 1: Comparison of DABMI with Other Maleimide Derivatives
| Compound Name | CAS Number | Molecular Weight | Application Area |
|---|---|---|---|
| This compound | 87963-80-2 | 324.38 g/mol | Protein labeling, MS analysis |
| Maleimide | 120-47-8 | 139.15 g/mol | General thiol-reactive agent |
| N-(2-Hydroxyethyl)maleimide | 22214-92-0 | 181.22 g/mol | Bioconjugation applications |
Table 2: Research Findings on DABMI
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
